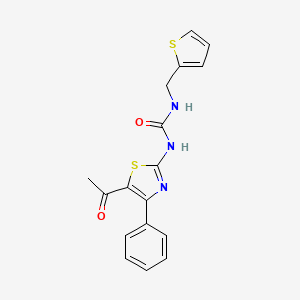

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-11(21)15-14(12-6-3-2-4-7-12)19-17(24-15)20-16(22)18-10-13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXARTUKVSVMMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)NCC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole derivative.

Formation of the Urea Moiety: The final step involves the reaction of the thiazole derivative with thiophen-2-ylmethyl isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace halogen atoms.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH conditions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, an acetyl group, and a thiophene moiety, which contribute to its distinctive properties. The synthesis typically involves the reaction of 5-acetyl-4-phenylthiazole with thiophene-2-yl isocyanate in solvents like dichloromethane or acetonitrile under reflux conditions. Purification is achieved through recrystallization or column chromatography.

Anticancer Properties

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea has shown promise as an anticancer agent. Research indicates that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways. For instance, studies have demonstrated that similar compounds target cyclin-dependent kinase 9 (CDK9), leading to decreased expression of anti-apoptotic proteins such as Mcl-1 .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6f | A549 | 13.6 | Apoptosis induction |

| Compound 6g | C6 | 22.5 | CDK9 inhibition |

| 1-(5-Acetyl...) | Various | TBD | Mcl-1 downregulation |

Urease Inhibition

Another significant application of this compound lies in its potential as a urease inhibitor. Urease is an enzyme implicated in various medical conditions, including kidney stone formation and peptic ulcers. Compounds with a thiourea skeleton have been studied extensively for their urease inhibitory activity, offering a pathway for developing new treatments for these conditions .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of various thiazole derivatives found that compounds similar to 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea exhibited significant cytotoxicity against multiple cancer cell lines. The research emphasized the structural importance of the thiazole ring in mediating these effects and suggested further exploration into structure-activity relationships (SAR) to optimize therapeutic outcomes .

Case Study 2: Urease Inhibition

In another study focused on urease inhibitors, derivatives of thiourea were synthesized and evaluated for their inhibitory activity against urease. The findings indicated that modifications to the thiazole moiety could enhance potency and selectivity. This highlights the potential for compounds like 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea in developing effective treatments for urease-related conditions .

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Heterocyclic Variations

The target compound’s structure is distinguished by its thiazole-thiophene-urea framework. Key analogs include:

Key Observations :

- Heterocycle Diversity : The thiazole core in the target compound is replaced with triazole (e.g., 6a–g ), pyrazole (5 ), or benzimidazole (4 ) in analogs, altering electronic properties and binding interactions .

- Substituent Effects : Fluorine substitution in 5 enhances lipophilicity and metabolic stability compared to the target’s acetyl and phenyl groups . Thiophene substituents in 4 and the target compound may improve π-π stacking interactions in protein binding .

Crystallography :

- Dihedral Angles : In 4 , the thiophene-benzimidazole dihedral angles (36.32–38.90°) indicate moderate planarity, whereas fluorophenyl groups in 5 adopt perpendicular orientations, disrupting molecular packing .

- Packing Interactions : Weak C–H···N and C–H···π interactions in 4 contrast with the stronger hydrogen-bonding networks typical of urea-containing compounds like the target .

Pharmacological and Computational Insights

- Urea Moiety: Evidence from 6a–g and in silico studies highlights the urea group’s role in enhancing solubility and hydrogen-bond donor capacity, critical for target engagement .

- Thiazole vs. Thiadiazole : Derivatives like 1-cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea exhibit comparable pharmacological profiles but differ in metabolic stability due to sulfur atom positioning .

Biological Activity

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing particularly on its antileukemic properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-4-phenylthiazole with thiophene-2-yl isocyanate in solvents such as dichloromethane or acetonitrile under reflux conditions. The product is purified through recrystallization or column chromatography. This method highlights the compound's unique structural features, combining thiazole and thiophene moieties, which may influence its biological activity.

Antileukemic Activity

Recent studies have demonstrated that derivatives of thiazole-based compounds exhibit significant antileukemic activity. For instance, a related compound showed an IC50 value of 29 ± 0.3 nM against THP-1 cells, indicating potent cytotoxicity . Although specific data on this compound is limited, its structural similarities suggest it may possess comparable activities.

The biological activity of thiazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that these compounds can significantly induce apoptotic cell death in various cancer cell lines, including HeLa and A549 cells. This suggests that the compound may act by disrupting cellular processes essential for survival .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. For example, compounds similar to this compound were tested against MCF-7, HepG2, and A549 cells, showing significant inhibition of cell proliferation. Notably, certain derivatives achieved IC50 values lower than those of established chemotherapeutics like sorafenib .

Structure–Activity Relationship (SAR)

The effectiveness of thiazole-based compounds is highly dependent on their structural modifications. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly affect their potency. For instance, compounds with halogen substitutions demonstrated enhanced biological activities compared to their unsubstituted counterparts .

Data Summary Table

| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Thiazole Derivative | 29 ± 0.3 | THP-1 | Induction of apoptosis |

| Sorafenib | 7900 | HeLa | Inhibition of proliferation |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

The synthesis of urea derivatives typically involves coupling isocyanates with amines under controlled conditions. For this compound, a plausible route includes:

- Step 1: React 5-acetyl-4-phenylthiazol-2-amine with an isocyanate precursor (e.g., thiophen-2-ylmethyl isocyanate).

- Step 2: Conduct the reaction in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .

- Optimization: Yield improvements may involve temperature control (60–80°C), stoichiometric excess of the isocyanate, and anhydrous conditions to prevent side reactions. Characterization via HPLC or LC-MS can monitor reaction progress.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous thiazole-urea derivatives in structural studies .

- NMR Spectroscopy: H and C NMR identify functional groups (e.g., acetyl, thiophenyl). H-N HMBC can clarify urea linkage connectivity.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and detects impurities.

- FTIR: Confirms carbonyl (C=O) and thiourea (N-H) stretches.

Advanced: How can computational chemistry aid in predicting reactivity or optimizing synthesis pathways for this compound?

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .

- Solvent Effects: COSMO-RS simulations predict solvent compatibility and solubility, reducing trial-and-error in solvent selection.

- Machine Learning: Training models on existing urea derivative datasets can predict regioselectivity in heterocyclic substitutions.

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Multi-Technique Validation: Cross-validate NMR assignments with HSQC/HMBC and compare XRD-derived bond lengths/angles with computational geometry optimizations .

- Dynamic Effects: Consider tautomerism or conformational flexibility (e.g., rotation around the urea moiety) that may cause spectral discrepancies.

- Error Analysis: Re-examine crystallization conditions (e.g., solvent polarity) that might alter crystal packing and XRD results.

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Analog Synthesis: Modify substituents (e.g., acetyl → propionyl, thiophene → furan) and assess bioactivity changes. demonstrates SAR approaches for thiophene-urea hybrids .

- Docking Studies: Molecular docking into target proteins (e.g., kinases) identifies key binding interactions.

- Pharmacokinetic Profiling: Evaluate solubility, metabolic stability, and membrane permeability using in vitro assays (e.g., Caco-2 cells).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Work in a fume hood to prevent inhalation of fine particles.

- Waste Management: Segregate organic waste and dispose via certified hazardous waste services to mitigate environmental risks .

Advanced: How can researchers leverage hybrid computational-experimental frameworks to accelerate reaction discovery for similar urea derivatives?

- ICReDD Methodology: Integrate quantum chemical reaction path searches with high-throughput experimentation to narrow optimal conditions (e.g., catalysts, solvents) .

- Data Mining: Extract reaction trends from databases (e.g., Reaxys) to guide synthetic feasibility.

- Automation: Robotic platforms enable rapid screening of reaction parameters (temperature, stoichiometry) for scalability studies.

Basic: What are the documented applications of structurally related urea-thiazole hybrids in academic research?

- Antimicrobial Agents: Thiazole-urea derivatives show activity against bacterial pathogens via enzyme inhibition (e.g., dihydrofolate reductase) .

- Anticancer Research: Analogous compounds inhibit kinase signaling pathways (e.g., EGFR) in cell-based assays .

- Material Science: Urea motifs contribute to supramolecular assembly in polymer design.

Advanced: What experimental controls are essential to ensure reproducibility in synthesizing this compound?

- Purity of Reagents: Use freshly distilled amines and anhydrous solvents to prevent hydrolysis of isocyanates.

- Inert Atmosphere: Conduct reactions under nitrogen/argon to avoid moisture-induced side reactions.

- Benchmarking: Compare yields and spectral data with literature precedents for analogous urea derivatives .

Advanced: How can researchers address challenges in scaling up the synthesis from milligram to gram quantities?

- Process Optimization: Transition from batch to flow chemistry for better heat/mass transfer.

- Catalyst Screening: Evaluate heterogeneous catalysts (e.g., immobilized bases) to simplify purification.

- Green Chemistry: Replace halogenated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Notes

- Data Sources: Excluded non-peer-reviewed platforms (e.g., BenchChem) per user guidelines.

- Methodological Rigor: Emphasized interdisciplinary approaches (computational + experimental) for advanced questions.

- Safety Compliance: Highlighted protocols aligned with OSHA and ACS guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.